1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine
Description
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core linked to a piperazine moiety substituted with a 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group. The benzodioxine sulfonyl group on the piperazine ring introduces unique physicochemical properties, such as altered solubility and receptor interactions, compared to simpler aryl sulfonyl derivatives.
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c27-31(28,15-3-4-16-17(13-15)30-12-11-29-16)25-9-7-24(8-10-25)19-6-5-18-21-22-20(14-1-2-14)26(18)23-19/h3-6,13-14H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIZNZSYCIGQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC6=C(C=C5)OCCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine typically involves multi-step reactions. The triazolopyridazine core can be synthesized through cyclocondensation reactions involving hydrazines and appropriate electrophiles . The benzodioxine sulfonyl piperazine moiety is introduced via sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: The triazolo[4,3-b]pyridazine core in the target compound differentiates it from triazolo[4,3-a]pyridinones (e.g., in ) and triazolo[3,4-b]thiadiazoles (). These structural variations impact electronic distribution and binding modes. For example, the pyridazine ring in the target compound may enhance π-π stacking interactions compared to pyridinones or thiadiazoles .
Substituent Effects :
- The 2,3-dihydro-1,4-benzodioxine-6-sulfonyl group distinguishes the target compound from analogs with simple aryl sulfonyl groups (e.g., 4-fluorophenyl in ). The benzodioxine system may improve solubility and metabolic stability due to its oxygen-rich structure, whereas fluorophenyl groups enhance lipophilicity and blood-brain barrier penetration .
- Cyclopropyl at position 3 of the triazolo-pyridazine core likely increases steric hindrance, reducing off-target interactions compared to bulkier substituents (e.g., methoxyphenyl in ) .
Biological Activity Trends: Piperazine derivatives with sulfonyl groups (e.g., ) often exhibit receptor-binding versatility, targeting serotonin or dopamine receptors. However, the benzodioxine sulfonyl group in the target compound may shift selectivity toward non-CNS targets due to reduced lipophilicity .
Key Findings:
- The target compound’s synthesis likely involves hydrazinopyridazine intermediates (analogous to ) followed by sulfonylation of piperazine, as seen in and .
- The benzodioxine sulfonyl group may confer higher oxidative stability compared to aryl sulfonyl derivatives due to the electron-donating oxygen atoms in the dioxane ring .
Electrochemical and Pharmacokinetic Behavior
- Electrochemical Oxidation: Piperazine rings in analogs undergo oxidation at the N-atoms, with peak potentials pH-dependent (e.g., posaconazole and itraconazole in ). The benzodioxine sulfonyl group may stabilize the deprotonated piperazine form, altering redox behavior .
Biological Activity
1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H27N5O3S
- Molecular Weight : 441.5465 g/mol
- CAS Number : 2415491-13-1
- SMILES Notation : COc1cc(C)c(cc1C)S(=O)(=O)N1CCC(CC1)c1nnc2n1nc(cc2)C1CC1
Structural Analysis
The compound features a piperazine ring substituted with a sulfonyl group and a triazolo-pyridazine moiety. The cyclopropyl group contributes to its unique pharmacological profile.
Antimicrobial Properties
Research indicates that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial activities. The compound's structural features allow it to interact effectively with bacterial enzymes and membranes.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Activity Type | MIC (μg/mL) | Target Organisms |
|---|---|---|---|
| 30a | Antibacterial | 0.125 | S. aureus, E. coli |
| 39c | Antibacterial | 3.125 | P. aeruginosa |
| 44d | Antibacterial | 8 | B. cereus |
Anticancer Activity
The triazole moiety has been associated with anticancer properties due to its ability to inhibit specific kinases involved in tumor growth. Studies have shown that compounds containing this structure can induce apoptosis in cancer cells.
Neuropharmacological Effects
The piperazine ring in the compound is known for its neuropharmacological effects, including potential anxiolytic and antidepressant activities. Research on similar compounds suggests they may modulate neurotransmitter systems effectively.
Study on Structure-Activity Relationship (SAR)
A comprehensive review highlighted the SAR of triazole derivatives, indicating that modifications at specific positions can enhance biological activity against various pathogens and cancer cell lines. For example, substituents on the piperazine ring were found to significantly influence binding affinity to target proteins.
Clinical Implications
Recent studies have explored the use of similar compounds in clinical settings for treating infections resistant to conventional antibiotics. The promising results from preclinical trials suggest that further development of this compound could lead to effective therapeutic agents.
Q & A
Q. What synthetic strategies are recommended for preparing 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine?
Methodological Answer: The synthesis involves multi-step heterocyclic coupling and sulfonylation. Key steps include:
- Triazolopyridazine Core Formation : Cyclocondensation of cyclopropyl-substituted precursors with hydrazine derivatives under reflux in polar aprotic solvents (e.g., DMF or THF) .
- Piperazine Sulfonylation : React the triazolopyridazine intermediate with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base (e.g., pyridine or DIPEA) to introduce the sulfonylpiperazine moiety .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures. Confirm purity (>95%) via HPLC with UV detection at 254 nm .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for cyclopropyl (δ 1.2–1.5 ppm), triazolopyridazine protons (δ 8.2–9.1 ppm), and benzodioxine sulfonyl groups (δ 6.8–7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .
- FT-IR : Validate sulfonyl (SO2) stretching vibrations at 1150–1350 cm⁻¹ and triazole C=N bands at 1500–1600 cm⁻¹ .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values within ±0.4% .
Advanced Research Questions
Q. How does the bivalent binding mode of this compound enhance BET bromodomain inhibition compared to monovalent analogs?
Methodological Answer:
- Bivalent Design : The triazolopyridazine-piperazine scaffold enables simultaneous engagement of two bromodomains (BD1 and BD2) in BET proteins like BRD4, increasing binding avidity. This is confirmed via surface plasmon resonance (SPR) with KD values <10 nM .
- Cellular Potency Correlation : Bivalent inhibitors show 10–100× higher potency in MYC suppression assays compared to monovalent counterparts (e.g., JQ1). Use luciferase reporters under MYC promoters to quantify transcriptional inhibition .
- Structural Validation : Co-crystallization with BRD4 BD1/BD2 (PDB: 5TF) reveals dual occupancy in the acetyl-lysine binding pockets .
Q. What in vivo models demonstrate efficacy against BET-dependent oncogenic pathways?
Methodological Answer:
- Xenograft Studies : Administer 10–50 mg/kg (oral or IP) in immunodeficient mice bearing hematologic (e.g., MV4-11 leukemia) or solid tumors (e.g., colorectal HCT116). Monitor tumor volume and survival; significant inhibition (>50% vs. control) is expected at 14 days .
- Biomarker Analysis : Quantify c-MYC mRNA (qRT-PCR) and protein (Western blot) in excised tumors. Synergy with PARP inhibitors (e.g., olaparib) enhances apoptosis via γH2AX foci quantification .
- Pharmacokinetics : Measure plasma half-life (t1/2 > 4 hr) and brain penetration (Kp,uu > 0.3) using LC-MS/MS .
Q. How do structural modifications at the cyclopropyl or benzodioxine sulfonyl groups affect target selectivity?
Methodological Answer:
- Cyclopropyl Replacement : Substitute with larger groups (e.g., isopropyl) to assess steric effects on BRD4 binding. Molecular docking (AutoDock Vina) shows cyclopropyl optimizes hydrophobic interactions with W81 and P82 residues in BRD4 BD1 .
- Sulfonyl Group Optimization : Replace benzodioxine with phenylsulfonyl or heteroaromatic sulfonamides. SPR assays reveal benzodioxine’s electron-rich ring enhances π-stacking with Y97 in BD2 .
- Off-Target Profiling : Screen against 468 kinases (DiscoverX) to identify collateral inhibition (e.g., FLT3 or Aurora kinases). Selectivity ratios >100× are ideal .
Q. What computational strategies predict binding affinities and optimize pharmacophores?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT, B3LYP/6-31G*) to map electrostatic potentials and identify H-bond donors/acceptors .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (GROMACS) for 100 ns to assess stability of key interactions (e.g., sulfonyl-O…N-H in Asn140) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs with alchemical transformations (Schrödinger FEP+). Predict ΔΔG < 1 kcal/mol accuracy .
Q. How can researchers resolve contradictions in reported biological activities across different assays?
Methodological Answer:
- Assay Context Dependency : For divergent IC50 values (e.g., 10 nM in BRD4 TR-FRET vs. 100 nM in cellular MYC), normalize data using Z’-factor statistics and control compounds (e.g., AZD5153 as a reference) .
- Off-Target Contribution : Perform CRISPR-Cas9 knockout of BET proteins in cell lines. If activity persists, conduct proteomics (TMT labeling) to identify secondary targets .
- Metabolite Interference : Incubate compound with liver microsomes (human/rodent) and analyze metabolites (LC-HRMS). Active metabolites may explain discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
